molecular formula C22H22FN3O3 B2898121 2-(3-fluorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide CAS No. 1021217-15-1

2-(3-fluorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide

Cat. No.: B2898121
CAS No.: 1021217-15-1
M. Wt: 395.434
InChI Key: FMVFGKWZJDYRMI-UHFFFAOYSA-N
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Description

2-(3-fluorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.434. The purity is usually 95%.
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Scientific Research Applications

Discovery of Selective Kinase Inhibitors

Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. Enhancements in enzyme potency and aqueous solubility were achieved through strategic substitution, leading to compounds demonstrating complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration. This advancement underscores the potential of fluoro-substituted compounds in cancer treatment modalities (G. M. Schroeder et al., 2009).

Antibacterial and Antifungal Agents

A series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, including fluoro-substituted compounds, showcased significant antibacterial and antifungal activities, matching or surpassing standard antimicrobial agents like Ampicillin and Flucanazole. These findings highlight the antimicrobial efficacy of such chemical structures, suggesting their utility in addressing resistant microbial strains (M. Helal et al., 2013).

Pharmacokinetics and Metabolism

Exploration into the pharmacokinetics and metabolism of S-1, a selective androgen receptor modulator (SARM), has revealed insights into the ideal pharmacokinetic characteristics for propanamide derivatives in preclinical studies. The extensive metabolic profiling of S-1 in rats offers a foundational understanding of how such compounds are absorbed, cleared, and metabolized, facilitating their development for therapeutic applications (Di Wu et al., 2006).

Fluorine Containing Antibacterial Agents

The synthesis of new fluorine-containing thiadiazolotriazinones has demonstrated potential as antibacterial agents, showcasing the versatility of fluorine substitutions in enhancing biological activity. These compounds have shown promising activity, reflecting the strategic incorporation of fluorine to develop novel antimicrobial solutions (B. S. Holla et al., 2003).

Properties

IUPAC Name

2-(3-fluorophenoxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-16(29-19-10-5-9-18(23)15-19)22(28)24-13-6-14-26-21(27)12-11-20(25-26)17-7-3-2-4-8-17/h2-5,7-12,15-16H,6,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVFGKWZJDYRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2)OC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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